The Exact Stereochemistry of (S)-2-Methyl-1,2,5-pentanetriol: Structural Analysis, Synthesis, and Analytical Validation
The Exact Stereochemistry of (S)-2-Methyl-1,2,5-pentanetriol: Structural Analysis, Synthesis, and Analytical Validation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Introduction and Structural Elucidation
Enantiomerically pure tertiary alcohols are highly sought-after building blocks in the synthesis of complex natural products and pharmaceuticals. Among these, (S)-2-methyl-1,2,5-pentanetriol (IUPAC: (2S)-2-methylpentane-1,2,5-triol) stands out as a critical chiral pool intermediate . Its unique structural topology—featuring a tertiary carbinyl stereocenter flanked by primary hydroxyl groups—makes it an essential precursor for the synthesis of the bark beetle aggregation pheromone (-)-frontalin and various Vitamin D3 metabolites 1.
Physicochemical Data Summary
To establish a baseline for analytical verification, the core physicochemical properties of the molecule are summarized below.
Table 1: Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | (2S)-2-methylpentane-1,2,5-triol | PubChem |
| CAS Number | 57624-95-0 | GuideChem 2 |
| Molecular Formula | C₆H₁₄O₃ | PubChem |
| Molecular Weight | 134.17 g/mol | PubChem []() |
| Topological Polar Surface Area | 60.7 Ų | PubChem |
Stereochemical Assignment via CIP Rules
The exact stereochemistry of the molecule is dictated by the C2 chiral center. Applying the Cahn-Ingold-Prelog (CIP) priority rules explains the causal assignment of the (S) configuration:
Table 2: CIP Priority Assignment at the C2 Chiral Center
| Substituent Group | CIP Priority | Mechanistic Justification (Point of Difference) |
| -OH (Hydroxyl) | 1 (Highest) | Oxygen (Atomic No. 8) is directly attached to C2, outranking all carbon substituents. |
| -CH₂OH (Hydroxymethyl) | 2 | The C1 carbon is bonded to (O, H, H). Oxygen outranks the carbon atoms in the propyl chain. |
| -CH₂CH₂CH₂OH (Propyl chain) | 3 | The C3 carbon is bonded to (C, H, H), which outranks the hydrogen atoms on the methyl group. |
| -CH₃ (Methyl) | 4 (Lowest) | The carbon is bonded only to (H, H, H), making it the lowest priority group. |
Causality of Configuration: With the lowest priority methyl group (-CH₃) directed away from the viewer (dashed wedge), tracing the path from Priority 1 (-OH) → Priority 2 (-CH₂OH) → Priority 3 (-CH₂CH₂CH₂OH) results in a counter-clockwise direction, definitively establishing the (S) absolute configuration .
Mechanistic Causality in Asymmetric Synthesis
Synthesizing enantiomerically pure tertiary alcohols is notoriously difficult due to the steric bulk surrounding the tertiary carbinyl center, which often prevents effective enzyme-substrate docking.
A breakthrough methodology by Chen and Fang circumvents this steric hindrance by utilizing a 1,1-disubstituted 1,2-diol precursor 1. In this system, the enzymatic reaction (acylation) occurs at the highly accessible primary hydroxyl group. The enantioselectivity is simultaneously controlled by the stereochemical bias (steric clash) of the adjacent tertiary carbinyl center, allowing Lipase AK to selectively acetylate the (R)-enantiomer while leaving the desired (S)-enantiomer unreacted 1.
Protocol 1: Enzymatic Resolution and Hydrogenation
Self-Validating Design: The protocol monitors conversion via chiral HPLC. Halting the reaction at ~50% conversion inherently maximizes the enantiomeric excess (ee >97%) of the unreacted substrate.
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Enzymatic Resolution: Dissolve the racemic 1,2-diol precursor in vinyl acetate. The vinyl acetate acts dually as the solvent and the acyl donor.
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Biocatalysis: Add Lipase AK (Pseudomonas fluorescens). Stir the suspension at 25 °C.
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In-Process Control: Monitor the reaction via chiral HPLC. Terminate the reaction strictly at 50% conversion to ensure the unreacted diol achieves >97% ee.
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Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-diol from the esterified (R)-acetate via silica gel column chromatography.
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Hydrogenation: Dissolve the isolated (S)-diol in absolute ethanol. Add 5% Pd/C catalyst.
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Cleavage & Saturation: Stir under a hydrogen atmosphere (1 atm) at 25 °C for 15 hours. This step causally saturates any alkyne bonds and cleaves protective groups to yield the final aliphatic triol.
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Isolation: Filter through a Celite pad and concentrate in vacuo to yield (S)-2-methyl-1,2,5-pentanetriol as a colorless oil [[1]]().
Caption: Enzymatic resolution and hydrogenation workflow for (S)-2-methyl-1,2,5-pentanetriol synthesis.
Analytical Validation: Absolute Configuration Verification
To empirically verify the absolute stereochemistry of the synthesized triol (or fragments derived from complex molecules like squalene variants), Modified Mosher’s Method is employed 3.
Mechanistic Causality: Derivatizing the triol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) creates a rigid conformation. The phenyl group of the MTPA ester anisotropically shields specific protons of the alcohol depending on their spatial orientation. By calculating the chemical shift difference (Δδ = δS - δR) via NMR, the absolute configuration is self-validated without relying on optical rotation alone [[3]]().
Protocol 2: Mosher's Ester Derivatization
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Sample Preparation: Dry 5-10 mg of the (S)-2-methyl-1,2,5-pentanetriol sample under high vacuum. Dissolve in 0.5 mL of anhydrous deuterated pyridine (pyridine-d5). Causality: Pyridine acts dually as the solvent and the base to neutralize the HCl byproduct generated during esterification.
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Derivatization: To separate aliquots, add 3-5 equivalents of (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to CIP priority inversion during the reaction).
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Reaction: Seal the vials under argon and agitate at room temperature for 12-24 hours.
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Quenching & Extraction: Quench with 100 μL of methanol. Dilute with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove residual pyridine.
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Purification: Isolate the resulting triesters via silica gel micro-column chromatography (hexane/EtOAc gradient).
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NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. Calculate the Δδ values. A consistent pattern of positive Δδ values for protons on one side of the chiral plane and negative values on the other confirms the (S) configuration 3.
Caption: Step-by-step Mosher's ester derivatization protocol for absolute stereochemistry determination.
Applications in Complex Molecule Synthesis
The utility of (S)-2-methyl-1,2,5-pentanetriol is best demonstrated by its direct integration into high-value targets:
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(-)-Frontalin Synthesis: As an aggregation pheromone of the Southern pine beetle, (-)-frontalin requires precise stereocontrol. The (S)-stereocenter of the triol maps directly to the (1S,5R) configuration of (-)-frontalin. During cyclization, the tertiary carbinyl center of the triol becomes the structurally vital C1 stereocenter of the bicyclic acetal 1.
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Vitamin D3 Metabolites: The triol acts as a foundational precursor for constructing the side chains of Vitamin D3 metabolites. The exact stereochemistry of the tertiary alcohol is non-negotiable in this context, as it dictates the spatial orientation required for high-affinity binding to the Vitamin D receptor (VDR) [[1]]().
References
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Recombinant Squalene Synthase. Synthesis of Non-Head-to-Tail Isoprenoids in the Absence of NADPH. Journal of the American Chemical Society.3
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1,2,5-Pentanetriol, 2-methyl-, (S)- | C6H14O3. PubChem.
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1,2,5-Pentanetriol, 2-methyl-, (S)- 57624-95-0. GuideChem. 2
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Preparation of Optically Active Tertiary Alcohols by Enzymatic Methods. Application to the Synthesis of Drugs and Natural Products. The Journal of Organic Chemistry - PubMed/ACS. 1
